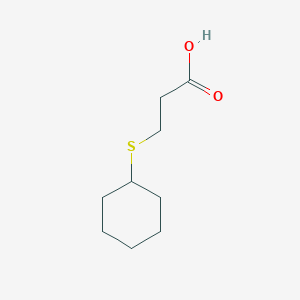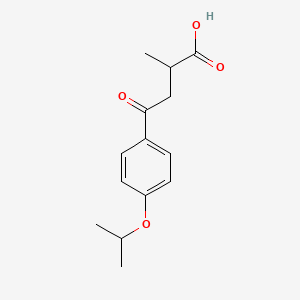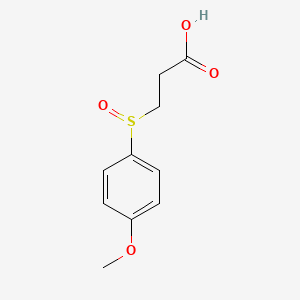
3-(4-Methoxybenzene-1-sulfinyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxybenzene-1-sulfinyl)propanoic acid is an organic compound characterized by the presence of a methoxybenzene (anisole) group attached to a sulfinyl group, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzene-1-sulfinyl)propanoic acid typically involves the following steps:
Formation of the Methoxybenzene Sulfinyl Intermediate: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with a suitable reducing agent to form the sulfinyl derivative.
Coupling with Propanoic Acid: The sulfinyl intermediate is then coupled with a propanoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Methoxybenzene-1-sulfinyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 3-(4-Methoxybenzene-1-sulfonyl)propanoic acid.
Reduction: Formation of 3-(4-Methoxybenzene-1-sulfanyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(4-Methoxybenzene-1-sulfinyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its sulfinyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methoxybenzene-1-sulfinyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can participate in redox reactions, while the methoxybenzene moiety can engage in aromatic interactions. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
3-(4-Methoxybenzene-1-sulfanyl)propanoic acid: Similar structure but with a sulfanyl group instead of a sulfinyl group.
3-(4-Methoxybenzene-1-sulfonyl)propanoic acid: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
3-(4-Methoxybenzene-1-sulfinyl)propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfanyl and sulfonyl analogs.
特性
CAS番号 |
110333-12-5 |
|---|---|
分子式 |
C10H12O4S |
分子量 |
228.27 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)sulfinylpropanoic acid |
InChI |
InChI=1S/C10H12O4S/c1-14-8-2-4-9(5-3-8)15(13)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
InChIキー |
HUAPPNLSFUBEIF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)

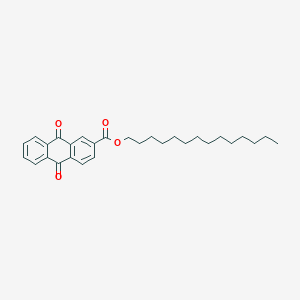
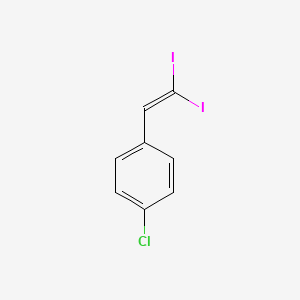
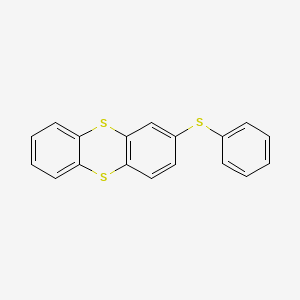


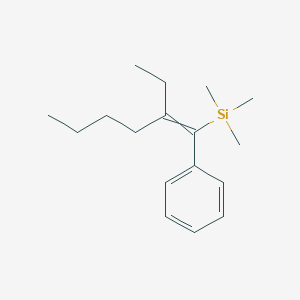
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)


